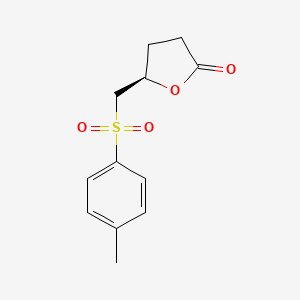
R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone is a chiral compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a toluenesulfonyl group attached to a gamma-butyrolactone ring, which imparts distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone typically involves the reaction of gamma-butyrolactone with toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the toluenesulfonyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the toluenesulfonyl group to a toluene group.
Substitution: Nucleophilic substitution reactions can replace the toluenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Toluene derivatives.
Substitution: Various substituted gamma-butyrolactones.
Applications De Recherche Scientifique
R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone involves its interaction with specific molecular targets, such as enzymes or receptors. The toluenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(+)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone: The enantiomer of R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone.
Gamma-butyrolactone: Lacks the toluenesulfonyl group, resulting in different reactivity and applications.
Toluene derivatives: Compounds with similar toluenesulfonyl groups but different core structures.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a gamma-butyrolactone ring and a toluenesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14O4S |
|---|---|
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
(5R)-5-[(4-methylphenyl)sulfonylmethyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O4S/c1-9-2-5-11(6-3-9)17(14,15)8-10-4-7-12(13)16-10/h2-3,5-6,10H,4,7-8H2,1H3/t10-/m1/s1 |
Clé InChI |
JAXBLDLHPKEBBY-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)C[C@H]2CCC(=O)O2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)
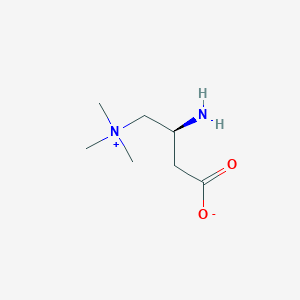
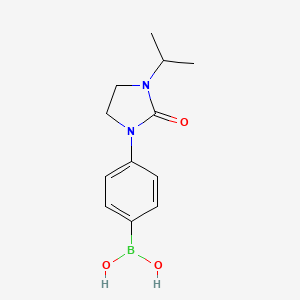
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
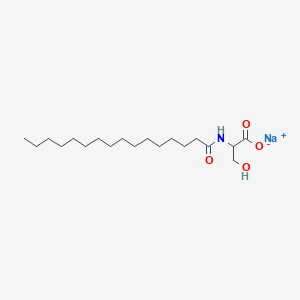
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)

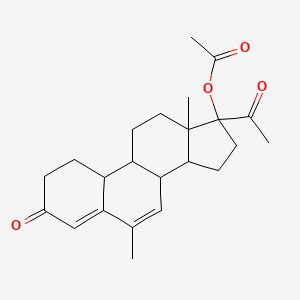
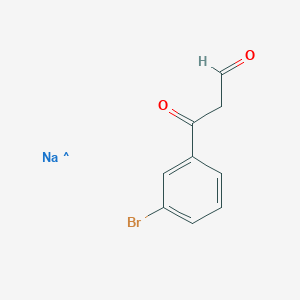
![4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13402720.png)
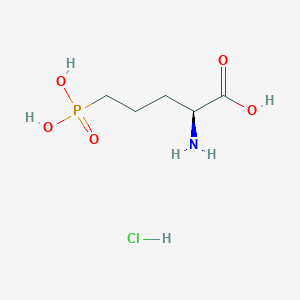
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)

